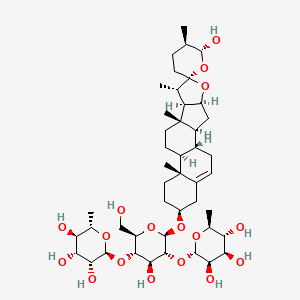

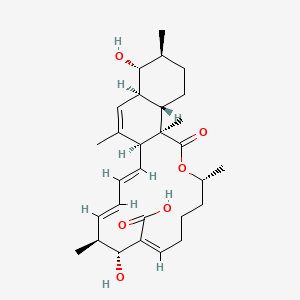

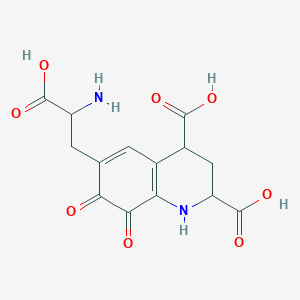

Anguivioside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anguivioside A is a natural product found in Solanum anguivi with data available.

Scientific Research Applications

Anguivioside A Isolation and Characterization

Anguivioside A, along with other glycosides such as anguiviosides B and C, has been isolated from the fruits of Solanum anguivi. The structure of Anguivioside A was characterized using various spectroscopic analyses (Zhu, Ikeda, & Nohara, 2000).

Biogenetic Considerations

The occurrence of cholestane glycosides, closely related to Anguivioside A, in Solanum anguivi has been studied. These findings contribute to understanding the biogenesis of such compounds in plant species (Honbu et al., 2002).

Pharmacological Potential

While direct studies on Anguivioside A are limited, research on similar compounds provides insights into potential applications. For example, Stevioside, a related glycoside, has been shown to have antidiabetic and antihypertensive effects. It influences blood glucose levels and insulin secretion in diabetic models (Gregersen et al., 2004), (Chan et al., 2000).

Lipid Accumulation Inhibitory Activity

Anguivioside A, when tested for lipid accumulation inhibitory activity, showed significant results, suggesting its potential in managing conditions related to lipid metabolism (Yen et al., 2022).

Anti-Inflammatory Properties

Compounds structurally similar to Anguivioside A have demonstrated anti-inflammatory activities. For instance, isosteviol, derived from stevioside, exhibits anti-inflammatory effects in certain cell types, indicating a possible pathway for Anguivioside A's application in inflammatory diseases (Wong et al., 2006).

properties

Product Name |

Anguivioside A |

|---|---|

Molecular Formula |

C45H72O17 |

Molecular Weight |

885 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,6'R,7S,8R,9S,12S,13R,16S)-6'-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O17/c1-18-9-14-45(62-39(18)54)19(2)29-27(61-45)16-26-24-8-7-22-15-23(10-12-43(22,5)25(24)11-13-44(26,29)6)57-42-38(60-41-35(52)33(50)31(48)21(4)56-41)36(53)37(28(17-46)58-42)59-40-34(51)32(49)30(47)20(3)55-40/h7,18-21,23-42,46-54H,8-17H2,1-6H3/t18-,19+,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,41+,42-,43+,44+,45+/m1/s1 |

InChI Key |

LPZCNTXUCIGYQK-JAVAWAHBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)O[C@H]1O |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1O |

synonyms |

3-O-beta-chacotrioside (25R,26R)-spirost-5-en-3beta,26-diol anguivioside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)

![[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate](/img/structure/B1248149.png)